B1191795 LY2780301

LY2780301

Número de catálogo: B1191795
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor this compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Aplicaciones Científicas De Investigación

Dual p70 S6 Kinase and Akt Inhibitor in Advanced Cancer

  • Study Overview: A phase I study focused on LY2780301 as a dual inhibitor of p70 S6 kinase and Akt, primarily targeting patients with advanced cancer. The primary goal was to determine the recommended phase II dose and evaluate safety, pharmacokinetics, pharmacodynamics, and co-clinical analyses in Avatar models.
  • Key Findings: The study found minimal antitumor activity against the model CRC 019. Avatar models showed minimal pharmacodynamic effects, consistent with the observed antitumor effects. This led to the suggestion of a dose of this compound 500 mg QD for future studies (Azaro et al., 2015).

Combination with Gemcitabine in Advanced or Metastatic Cancer

  • Study Overview: This phase IB trial investigated this compound in combination with gemcitabine for treating patients with advanced/metastatic solid tumors, particularly focusing on the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, pharmacokinetics (PK), and antitumor activity.
  • Key Findings: The study concluded that the addition of this compound to gemcitabine showed manageable toxicity and encouraging antitumor activity in patients with molecular alterations of the PI3K/AKT/mTOR pathway (Angevin et al., 2017).

Drug-Drug Interaction with Paclitaxel

  • Study Overview: A study was conducted to investigate the potential pharmacokinetic drug-drug interaction (DDI) related to the combination of this compound and Paclitaxel. This study was significant as it explored the interaction of these two drugs for the first time.
  • Key Findings: The study demonstrated a pharmacokinetic DDI between this compound and Paclitaxel, wherein Paclitaxel increased this compound clearance and decreased its area under the curve (AUC) (Rezai et al., 2016).

Phase I Study in Refractory Solid Tumors

  • Study Overview: This first-in-human phase I study of this compound evaluated its safety, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity in patients with refractory solid tumors.
  • Key Findings: The study reported that this compound was well tolerated at all dose levels with no dose-limiting toxicities observed in cycle 1, making it a candidate for further investigation in solid tumors (Calvo et al., 2012).

Propiedades

Apariencia

Solid powder

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.